molecular formula C10H7Cl2NO B7893528 2,8-Dichloro-5-methoxyquinoline

2,8-Dichloro-5-methoxyquinoline

Cat. No.: B7893528
M. Wt: 228.07 g/mol
InChI Key: ZECREHAEQGJITR-UHFFFAOYSA-N
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Description

2,8-Dichloro-5-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO It is a derivative of quinoline, which is a nitrogen-containing compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride as a catalyst and solvent . Another method includes the reaction of chloro-2-nitrophenols with chloro-2-amino-phenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in reaction kettles. For example, a mixture of chloro-2-nitrophenols and chloro-2-amino-phenol is stirred and heated to 90 degrees Celsius in the presence of hydrochloric acid. Methacrylaldehyde and glacial acetic acid are then added dropwise, followed by filtration and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-5-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

2,8-Dichloro-5-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-5-methoxyquinoline involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, leading to changes in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dichloro-5-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2,8-dichloro-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)10-6(8)2-5-9(12)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECREHAEQGJITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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